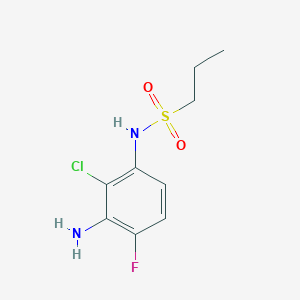

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

Description

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide is a sulfonamide derivative featuring a substituted phenyl ring with amino (-NH₂), chloro (-Cl), and fluoro (-F) groups at positions 3, 2, and 4, respectively. The propane-1-sulfonamide moiety is attached to the phenyl ring via the nitrogen atom. This compound’s structural complexity arises from its multi-substituted aromatic system and polar sulfonamide group, which may confer unique physicochemical properties, such as enhanced solubility or specific biological interactions.

Properties

Molecular Formula |

C9H12ClFN2O2S |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide |

InChI |

InChI=1S/C9H12ClFN2O2S/c1-2-5-16(14,15)13-7-4-3-6(11)9(12)8(7)10/h3-4,13H,2,5,12H2,1H3 |

InChI Key |

KTTYPESOUDVULQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide typically involves multiple steps, starting with the functionalization of the phenyl ring. One common approach is the nitration of 2-chloro-4-fluoroaniline, followed by reduction to introduce the amino group. The resulting intermediate is then subjected to sulfonation using propane-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the sulfonation process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

Coupling Reactions: The compound can undergo coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts such as palladium on carbon or palladium acetate.

Major Products Formed:

- Substituted phenyl derivatives.

- Oxidized or reduced amine derivatives.

- Coupled products with various functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide has been investigated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a recent study evaluated its efficacy against a panel of human tumor cells, revealing a mean growth inhibition rate that suggests potential as an anticancer agent .

Mechanism of Action

The compound's mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation. This inhibition leads to apoptosis (programmed cell death) in malignant cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Research has shown that sulfonamides, including N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide, possess antimicrobial properties. They work by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is essential for bacterial growth. This makes them valuable in treating bacterial infections .

Drug Development and Synthesis

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. The synthesis process typically involves coupling reactions and can be optimized for yield and purity .

Table 1: Summary of Research Findings on N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

Case Study: Anticancer Evaluation

A notable study conducted by the National Cancer Institute assessed the compound's activity across multiple cancer cell lines. The results indicated that it possesses a promising profile for further development as an anticancer drug, highlighting its potential to inhibit tumor growth effectively .

Mechanism of Action

The mechanism of action of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and fluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following table summarizes key structural features of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide and related compounds from the evidence:

Key Observations:

Sulfonamide vs.

Substituent Positioning : The target’s 2-Cl, 3-NH₂, and 4-F substituents create a sterically crowded phenyl ring. In contrast, 3-Chloro-N-phenyl-phthalimide () has a single chloro substituent on a phthalimide ring, which is less polar but rigid, favoring polymer backbone formation .

Amino Group Variations: The primary amino group (-NH₂) in the target contrasts with the tertiary amine (-N(CH₃)₂) in Compound f (), which may reduce basicity but increase hydrogen-bond-donor capacity in the target .

Molecular Weight and Polarity:

Biological Activity

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antimicrobial and enzyme inhibition. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanism of action, efficacy against various pathogens, and relevant research findings.

- Chemical Formula : C9H12ClF N2O2S

- Molecular Weight : 250.26 g/mol

- CAS Number : 1103234-57-6

- IUPAC Name : N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide primarily acts as an inhibitor of bacterial enzymes, particularly β-lactamases. These enzymes are responsible for antibiotic resistance in various bacterial strains. By inhibiting these enzymes, the compound enhances the efficacy of β-lactam antibiotics, making it a valuable candidate in combating resistant infections.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

| Staphylococcus aureus | 0.25 |

| Klebsiella pneumoniae | 0.5 |

These results suggest that the compound shows significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Inhibition of β-lactamases : In a comparative study, N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide was shown to inhibit various classes of β-lactamases more effectively than traditional inhibitors like clavulanate and tazobactam. The study reported IC50 values in the nanomolar range, indicating potent inhibition .

- Synergistic Effects : Another study evaluated the compound's synergistic effects when combined with meropenem against multidrug-resistant Acinetobacter baumannii. The combination therapy resulted in a significant reduction in MIC values, suggesting that this compound could be used to enhance the activity of existing antibiotics .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide:

- Enzyme Inhibition : The compound has been found to effectively inhibit serine and metallo β-lactamases, which are critical for bacterial resistance mechanisms.

- Structural Activity Relationship (SAR) : Studies have explored modifications to the sulfonamide structure, leading to derivatives with improved potency and selectivity against specific bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.